ethyl (2,2,3,3-tetracyano-2'-oxospiro[cyclopropane-1,3'-indol]-1'(2'H)-yl)acetate
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Overview
Description
Ethyl (2,2,3,3-tetracyano-2’-oxospiro[cyclopropane-1,3’-indol]-1’(2’H)-yl)acetate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,2,3,3-tetracyano-2’-oxospiro[cyclopropane-1,3’-indol]-1’(2’H)-yl)acetate typically involves multi-step organic reactions. The starting materials often include indole derivatives and cyclopropane intermediates. The reaction conditions may require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification processes. The use of automated systems and advanced analytical techniques would be essential to maintain the integrity of the compound during production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,2,3,3-tetracyano-2’-oxospiro[cyclopropane-1,3’-indol]-1’(2’H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of ethyl (2,2,3,3-tetracyano-2’-oxospiro[cyclopropane-1,3’-indol]-1’(2’H)-yl)acetate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,3’-indole] derivatives: These compounds share a similar spiro structure and may exhibit comparable chemical and biological properties.
Tetracyano compounds:
Uniqueness
Ethyl (2,2,3,3-tetracyano-2’-oxospiro[cyclopropane-1,3’-indol]-1’(2’H)-yl)acetate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H11N5O3 |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
ethyl 2-(1,1,2,2-tetracyano-2'-oxospiro[cyclopropane-3,3'-indole]-1'-yl)acetate |
InChI |
InChI=1S/C18H11N5O3/c1-2-26-14(24)7-23-13-6-4-3-5-12(13)18(15(23)25)16(8-19,9-20)17(18,10-21)11-22/h3-6H,2,7H2,1H3 |
InChI Key |
QGTUNQSCIDXYCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2C3(C1=O)C(C3(C#N)C#N)(C#N)C#N |
Origin of Product |
United States |
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